molecular formula C12H16O B073667 6-Cyclopentyl-o-cresol CAS No. 1596-19-6

6-Cyclopentyl-o-cresol

Cat. No. B073667
CAS RN: 1596-19-6
M. Wt: 176.25 g/mol
InChI Key: DYQPZDLXQPYGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-o-cresol (CPC) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a cyclopentyl derivative of o-cresol, which is a widely used disinfectant and preservative. CPC has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in various applications.

Mechanism Of Action

The mechanism of action of 6-Cyclopentyl-o-cresol is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of bacterial growth. 6-Cyclopentyl-o-cresol has also been found to exhibit antiviral activity, although the exact mechanism of action is not well understood.

Biochemical And Physiological Effects

6-Cyclopentyl-o-cresol has been found to exhibit potent antimicrobial properties against a wide range of bacteria and viruses. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Cyclopentyl-o-cresol in lab experiments is its potent antimicrobial properties, which make it a useful tool for studying bacterial and viral infections. However, 6-Cyclopentyl-o-cresol can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-Cyclopentyl-o-cresol. One area of interest is the development of 6-Cyclopentyl-o-cresol-based disinfectants and preservatives for use in various applications. Another area of interest is the development of 6-Cyclopentyl-o-cresol-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 6-Cyclopentyl-o-cresol and its potential side effects.

Scientific Research Applications

6-Cyclopentyl-o-cresol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in disinfectants, preservatives, and other antimicrobial agents. 6-Cyclopentyl-o-cresol has also been studied for its potential use in the treatment of various diseases, including cancer and viral infections.

properties

CAS RN

1596-19-6

Product Name

6-Cyclopentyl-o-cresol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-cyclopentyl-6-methylphenol

InChI

InChI=1S/C12H16O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10,13H,2-3,6-7H2,1H3

InChI Key

DYQPZDLXQPYGSU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2CCCC2)O

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCC2)O

Other CAS RN

1596-19-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

170 ml of boron trifluoride/phosphoric acid adduct are added to 1.08 kg (10 moles) of o-cresol in 400 ml of pentane. 680 g (10 moles) of cyclopentene, dissolved in 1 l of pentane, are added dropwise at the reflux temperature in the course of 3 hours. The mixture is stirred for a further hour at the reflux temperature and then poured into ice water. The organic phase is separated off and is extracted with 4 times 600 ml of 10% strength sodium hydroxide solution. The organic phase is dried and evaporated down and the residue is distilled (84°-88° C./0.2 mbar). 515 g of 2-cyclopentyl-6-methylphenol (corresponding to 37% of theory, based on converted cresol) are obtained. 217 g of o-cresol and 282 g of 4-cyclopentyl-2-methylphenol are obtained from the alkaline wash solution after acidification, extraction and distillation.
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
1.08 kg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
680 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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